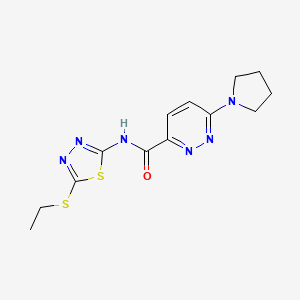
N-(5-(乙硫基)-1,3,4-噻二唑-2-基)-6-(吡咯烷-1-基)哒嗪-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a heterocyclic organic compound
科学研究应用
Chemistry:
Catalysis: Utilized as a ligand in transition metal catalyzed reactions.
Material Science: Its unique structure enables its use in the development of novel polymers and materials.
Biology and Medicine:
Pharmacology: Studied for potential therapeutic applications, particularly in targeting certain enzymes or receptors.
Biochemical Studies: Utilized as a probe to understand biological pathways and molecular interactions.
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide typically involves multiple steps:
Preparation of the 1,3,4-thiadiazole ring by reacting ethylthiosemicarbazide with carbon disulfide under acidic conditions.
Cyclization with hydrazine derivatives to form the desired pyridazine scaffold.
Introduction of the carboxamide group through aminolysis.
Industrial Production Methods: While laboratory synthesis is common for research purposes, industrial production methods focus on optimizing yields and reducing costs. Key factors include high-pressure reactions, catalytic processes, and scalable purification techniques.
化学反应分析
Types of Reactions:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms. Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen. Reagents like lithium aluminum hydride are often used.
Substitution: Typically involves the replacement of one functional group by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: hydrogen peroxide, potassium permanganate
Reducing agents: lithium aluminum hydride
Nucleophiles for substitution reactions: halogens, alkyl groups
Major Products:
Oxidation can lead to sulfoxides or sulfones.
Reduction can yield alkane derivatives.
Substitution often results in various functionalized heterocycles.
作用机制
The mechanism by which N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can inhibit or activate biochemical pathways, leading to desired pharmacological effects. The detailed molecular pathways depend on the specific application and target.
相似化合物的比较
N-(4-chloro-1,3,5-triazine-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
Uniqueness:
Structural Differences: The presence of the ethylthio group differentiates N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide from its analogs, influencing its chemical reactivity and biological activity.
Functional Applications: Variations in structure can lead to distinct pharmacological profiles and industrial applications, highlighting the unique attributes of each compound.
And there you have it—a deep dive into N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide. Anything else you want to delve into or clarify?
生物活性
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₅OS₃ |
| Molecular Weight | 391.5 g/mol |
| CAS Number | 1351643-31-6 |
| Structure | Chemical Structure |
Synthesis
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide typically involves multi-step reactions starting from simpler precursors. One approach includes the reaction of 2-aminobenzothiazole with carbon disulfide and hydrazine to form a thiadiazole intermediate, which is then reacted with pyrrolidine derivatives under basic conditions to yield the final product .
Anticancer Properties
Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antitumor activity. The mechanisms attributed to this activity include:
- Inhibition of DNA and RNA Synthesis : Thiadiazole derivatives disrupt nucleic acid synthesis, which is crucial for cancer cell proliferation .
- Targeting Key Enzymes : These compounds have been shown to inhibit enzymes such as topoisomerase II and histone deacetylase, which are pivotal in cancer cell growth and survival .
In vitro studies have demonstrated that N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide exhibits cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC₅₀ (µg/mL) |
|---|---|
| HCT116 (Colon) | 3.29 |
| H460 (Lung) | 10.0 |
| MCF7 (Breast) | 8.0 |
These values indicate the concentration required to inhibit cell growth by 50% .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Studies have shown that treatment with thiadiazole derivatives leads to increased apoptosis in cancer cells without causing cell cycle arrest .
- Enzyme Inhibition : The compound has been identified as a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), crucial for nucleotide synthesis in rapidly dividing cells .
Case Studies
Several studies highlight the efficacy of thiadiazole derivatives:
- Study on Anticancer Activity : A series of 1,3,4-thiadiazole derivatives were synthesized and tested against multiple cancer cell lines. The most active compounds showed promising results in inhibiting growth and inducing apoptosis in MCF7 and HCT116 cells .
- Mechanistic Insights : Research demonstrated that these compounds could effectively interfere with DNA replication processes due to their structural similarity to nucleobases, enhancing their potential as anticancer agents .
属性
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6OS2/c1-2-21-13-18-17-12(22-13)14-11(20)9-5-6-10(16-15-9)19-7-3-4-8-19/h5-6H,2-4,7-8H2,1H3,(H,14,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYFZIGCYXWMKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=NN=C(C=C2)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














